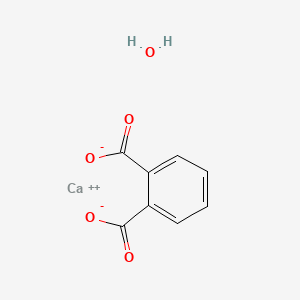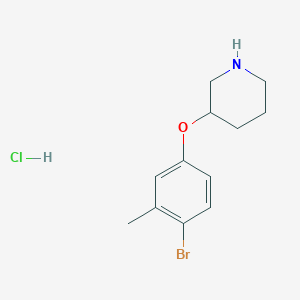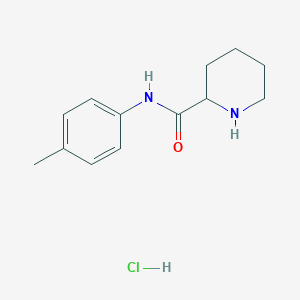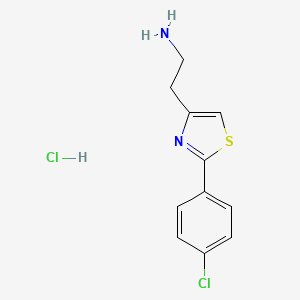
Acide (4-((4-méthoxyphényl)carbamoyl)phényl)boronique
Vue d'ensemble
Description
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C14H14BNO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Applications De Recherche Scientifique
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the specific conditions of their use. Some boronic acids are known to be water-soluble, which can influence their absorption, distribution, metabolism, and excretion .
The action of boronic acids can also be influenced by environmental factors. For example, the reactivity of boronic acids can be affected by the pH of the environment, as they can form boronate esters under alkaline conditions .
Analyse Biochimique
Biochemical Properties
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as lectins and glycoproteins, where it binds to carbohydrate moieties through its boronic acid group .
Cellular Effects
The effects of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting cellular signaling pathways and altering gene expression. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth. Furthermore, this compound has been reported to modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound interacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Additionally, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid can bind to carbohydrate moieties on glycoproteins and lectins, affecting their function and stability. The compound’s ability to modulate gene expression is attributed to its influence on transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid have been studied over various time points to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of inactive byproducts. Long-term studies have shown that (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid can cause sustained inhibition of target enzymes and prolonged effects on cell signaling pathways, resulting in lasting changes in cellular behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with 4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more cost-effective reagents and solvents to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boronate esters.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the carbamoyl and methoxy groups.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the carbamoyl group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Similar to (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid but lacks the carbamoyl group.
Uniqueness
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the carbamoyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDDKGEWJLUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725447 | |
| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-91-3 | |
| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)


![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/new.no-structure.jpg)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)
